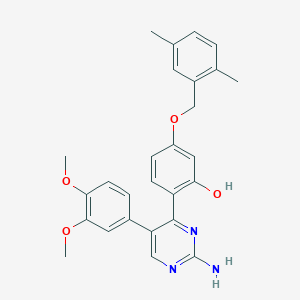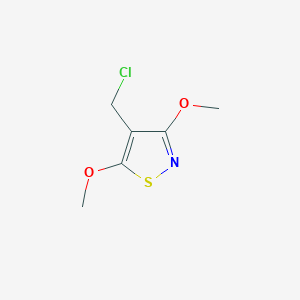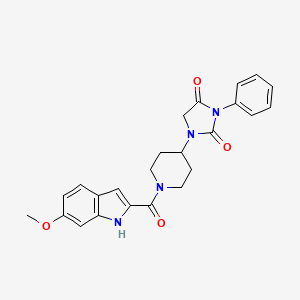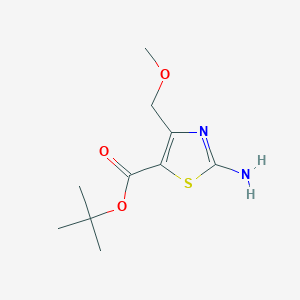
(2S,3R)-2-Cyclopropylpyrrolidine-3-carboxylic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compounds like “(2S,3R)-2-Cyclopropylpyrrolidine-3-carboxylic acid;hydrochloride” belong to a class of organic compounds known as amino acids and derivatives. They are compounds containing amino acids or a derivative thereof resulting from a reaction of an amino acid at the amino group or the carboxy group .
Synthesis Analysis
The synthesis of similar compounds often involves stereoselective reactions. For example, the synthesis of (2R,3S)-2 and (2S,3R)-4 was accomplished by employing a highly stereoselective [2+2]-cycloaddition reaction followed by alcoholysis of the formed 3,4-cis-disubstituted p-lactam .Molecular Structure Analysis
The molecular structure of these compounds typically includes a cyclopropyl group, a pyrrolidine ring, and a carboxylic acid group. The (2S,3R) notation indicates the stereochemistry of the molecule, with the 2S and 3R referring to the configuration of the chiral centers .Chemical Reactions Analysis
The chemical reactions of these compounds can vary widely depending on the specific functional groups present in the molecule. For example, the carboxylic acid group can undergo reactions such as esterification and amide formation .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds depend on their specific structure. For example, they are typically solid at room temperature and have a specific molecular weight .Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis and Antibacterial Agents
One significant application of structurally similar compounds involves the asymmetric synthesis of enantiomers with antibacterial properties. For example, the compound 1, identified as a potent member of the quinolonecarboxylic acid class of antibacterial agents, showcases the importance of asymmetric synthesis in enhancing the antibacterial activity against both aerobic and anaerobic bacteria. The S-(+) enantiomer of this compound demonstrated superior in vivo activity and solubility profile compared to its racemic mixture, highlighting the clinical significance of asymmetric synthesis in drug development (Rosen et al., 1988).
Structural Investigations and Drug Development
Structural investigations of related cyclic compounds have contributed to understanding their chemical behavior and potential in drug development. For instance, the structural analysis of 3-acylpyrrolidine-2,4-diones (tetramic acids) revealed insights into their tautomeric states, aiding in the revision of the structures of natural products containing this unit. Such investigations underscore the role of structural analysis in elucidating the properties of compounds for therapeutic applications (Nolte et al., 1980).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions in the study of these compounds could involve further exploration of their synthesis, properties, and potential applications. This could include the development of new synthetic methods, the study of their reactivity and mechanism of action, and the exploration of their potential uses in various fields .
Eigenschaften
IUPAC Name |
(2S,3R)-2-cyclopropylpyrrolidine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c10-8(11)6-3-4-9-7(6)5-1-2-5;/h5-7,9H,1-4H2,(H,10,11);1H/t6-,7+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDMDBTKBPXNJFD-HHQFNNIRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2C(CCN2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H]([C@@H]1C(=O)O)C2CC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(Oxan-4-yl)-3-[4-(prop-2-enoyl)piperazin-1-yl]piperidin-2-one](/img/structure/B2771770.png)
![N-(4-{[(2-nitrophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B2771771.png)


![3-(2-Fluorophenyl)-5-methoxy-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2771774.png)


![1,3-dimethyl-5-(4-(methylthio)phenyl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2771782.png)
![N-{3-[1-(2-methoxy-5-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}furan-2-carboxamide](/img/structure/B2771783.png)

![ethyl (E)-2-[(2,4-dichlorophenyl)methyl]-3-oxo-5-(2,2,2-trifluoroethylamino)pent-4-enoate](/img/structure/B2771786.png)
![2-[4-({2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)phenoxy]acetamide](/img/structure/B2771787.png)
![N-(3-fluorophenyl)-2-(8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide](/img/structure/B2771790.png)

